molecular formula C7H14ClNO B6245929 4-ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2408964-72-5

4-ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6245929
CAS No.: 2408964-72-5
M. Wt: 163.6
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Description

4-Ethoxy-2-azabicyclo[21. This compound is characterized by its bicyclic framework, which includes an ethoxy group and a nitrogen atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves several key steps. One common synthetic route includes the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system . This method allows for the batchwise, multigram preparation of the compound, delivering significant quantities of material. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the successful formation of the desired product.

Chemical Reactions Analysis

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar bicyclic compounds, such as:

    2-Azabicyclo[2.1.1]hexane hydrochloride: Lacks the ethoxy group, which may affect its reactivity and applications.

    1-Azabicyclo[2.1.1]hexane: Another bicyclic compound with different substitution patterns, leading to varied chemical and biological properties.

    Oxabicyclo[2.1.1]hexane:

The presence of the ethoxy group in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.

Properties

CAS No.

2408964-72-5

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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